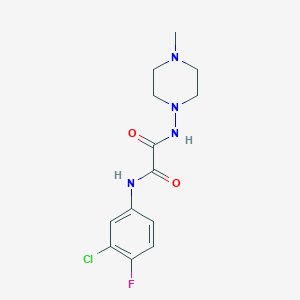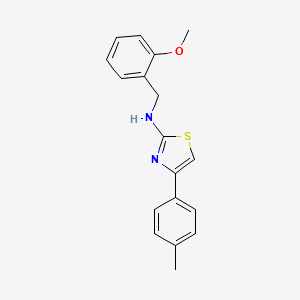![molecular formula C19H19N3O3S B2490921 (E)-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide CAS No. 1241701-32-5](/img/structure/B2490921.png)
(E)-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The 1,2,4-oxadiazole ring, a key structural feature in the compound of interest, is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. This motif is prevalent in a variety of synthetic molecules, known for its utility in engaging with various enzymes and receptors through multiple weak interactions, thereby exhibiting a wide range of bioactivities (Verma et al., 2019).
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives often involves the use of amidoximes and acylating agents as the initial reactants. This pathway is a common method for producing a broad spectrum of 1,2,4-oxadiazoles, with variations in reactants leading to a wide range of derivatives, highlighting the versatile synthetic potential of these compounds for generating heterocyclic compounds (Petrov & Androsov, 2013).
Molecular Structure Analysis
1,3,4-Oxadiazole derivatives are known for their effective binding with different enzymes and receptors, a characteristic attributed to the peculiar structural features of the 1,3,4-oxadiazole ring. This efficacy in molecular interaction underpins the extensive exploration and development of these derivatives in medicinal chemistry (Verma et al., 2019).
Chemical Reactions and Properties
Oxadiazole rings, including 1,2,4- and 1,3,4-oxadiazoles, exhibit a variety of chemical behaviors that are crucial for their biological activity. These compounds can participate in hydrogen bond interactions with biomacromolecules, significantly increasing their pharmacological activity. Their versatility is reflected in the array of pharmacological activities exhibited, such as antibacterial, anti-inflammatory, and anti-tuberculous effects (Wang et al., 2022).
Physical Properties Analysis
The physical properties of 1,2,4-oxadiazoles and related compounds, such as solubility, melting point, and stability, are influenced by their heterocyclic structure. These properties are critical in determining the compound's behavior in various solvents and conditions, impacting its utility in drug formulation and material science applications.
Chemical Properties Analysis
1,2,4-Oxadiazole derivatives are characterized by their reactivity, which can be tailored through the introduction of various substituents on the oxadiazole ring. This reactivity is central to the compound's ability to act as a core structure in the development of new pharmacological agents, providing a basis for the exploration of novel therapeutic molecules with enhanced activity and reduced toxicity (Kumar et al., 2023).
科学的研究の応用
Synthesis and Characterization
A series of novel compounds, including derivatives similar to (E)-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide, have been synthesized and characterized for potential therapeutic applications. These compounds have been evaluated for various biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV (Hepatitis C Virus) activities. The structural determination of these compounds was achieved through spectral methods, highlighting the role of such derivatives in medicinal chemistry research (Ş. Küçükgüzel et al., 2013).
Anticancer Activity
The anticancer potential of compounds structurally related to (E)-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide has been explored. These derivatives have shown moderate to excellent anticancer activities against various cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). The research indicates the potential of these compounds to be developed further as anticancer agents (B. Ravinaik et al., 2021).
特性
IUPAC Name |
(E)-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-15-7-9-16(10-8-15)11-12-26(23,24)20-14-19-21-18(22-25-19)13-17-5-3-2-4-6-17/h2-12,20H,13-14H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGRZVSDRKNJGP-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=NC(=NO2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=NC(=NO2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-ethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2490838.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2490840.png)


![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide](/img/structure/B2490846.png)

![N-[4-(4-fluorophenyl)-1H-imidazol-2-yl]acetamide](/img/structure/B2490848.png)
![Ethyl 5-hydroxy-4-[(4-methoxyphenyl)(morpholin-4-yl)methyl]-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2490851.png)
![3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline](/img/structure/B2490854.png)

![(4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2490857.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2490860.png)
